2,4-ジブロモ-6-メチルピリジン

概要

説明

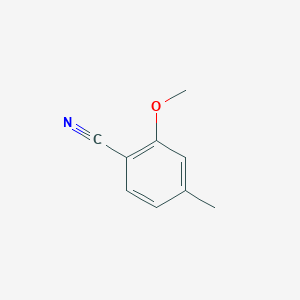

2,4-Dibromo-6-methylpyridine is a heterocyclic organic compound . It is used in the synthesis of various pharmaceuticals and as a material in optoelectronics .

Synthesis Analysis

The synthesis of 2,4-Dibromo-6-methylpyridine involves several steps. One method involves heating θ-hydroxy-methyl-oxygen^^-dihydro-S-pyridine methylamine hydrochloride (D1, 5g, 30.94mmol) and phosphorus oxybromide (25g, 87.2mmol) together at 13°C for 6 hours. The mixture is then cooled in ice, carefully water is added, and then the mixture is alkalized with 2M sodium hydroxide solution and extracted with dichloromethane . Another method involves an optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine .Molecular Structure Analysis

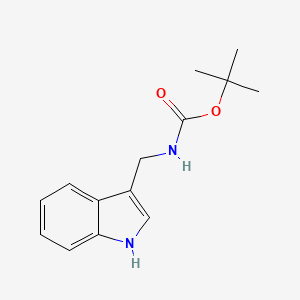

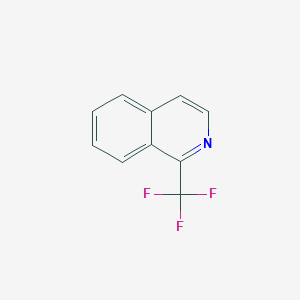

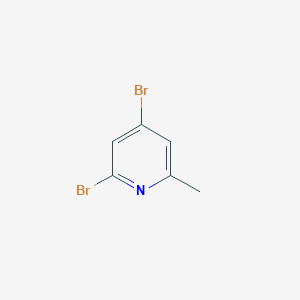

The molecular weight of 2,4-Dibromo-6-methylpyridine is 250.92 . The IUPAC name is 2,4-dibromo-6-methylpyridine and the InChI code is 1S/C6H5Br2N/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 .Chemical Reactions Analysis

2,4-Dibromo-6-methylpyridine is used in various chemical reactions. For instance, it is used in the synthesis of 2-bromo-6-pyrazinyl-4-methylpyridine . It is also used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors .Physical And Chemical Properties Analysis

2,4-Dibromo-6-methylpyridine is a white to off-white solid . It should be stored in a refrigerator and shipped at room temperature .科学的研究の応用

化学合成中間体

2,4-ジブロモ-6-メチルピリジンは、特に製薬業界における化学合成の中間体として役立ちます。 これは、さまざまな化学物質の合成プロセスだけでなく、研究開発にも利用できます .

有機化合物の合成

この化合物は、6,6'-ジメチル-2,2'-ビピリジンや6-メチル-2-ピリジル-2-ピリジルメタノンなど、さまざまな有機化合物の合成に使用できます。 これらの誘導体は、さらなる研究開発のために複雑な分子構造を作成する上で潜在的な用途があります .

触媒作用

触媒プロセスにおいて、2,4-ジブロモ-6-メチルピリジンは、パラジウム触媒による鈴木カップリング反応に関与する可能性があります。 これは、医薬品化学など、さまざまな分野で潜在的な用途を持つ新規ピリジン誘導体を作成するために重要です .

フッ素化有機化学物質

フッ素化有機化学物質の開発は、研究の盛んな分野です。 2,4-ジブロモ-6-メチルピリジンなどの化合物は、農薬業界で重要なトリフルオロメチルピリジンの合成に役立つ可能性があります .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

将来の方向性

作用機序

Target of Action

It is known to be used in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific reactions it is involved in.

Mode of Action

2,4-Dibromo-6-methylpyridine is often used in Suzuki–Miyaura cross-coupling reactions . In these reactions, it acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd–C bond . This is followed by transmetalation, where a nucleophilic organoboron reagent is transferred from boron to palladium .

Biochemical Pathways

Its role in suzuki–miyaura cross-coupling reactions suggests that it could be involved in the synthesis of various bioactive compounds . These compounds could then interact with numerous biochemical pathways, depending on their specific structures and properties.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could impact its bioavailability

Result of Action

The molecular and cellular effects of 2,4-Dibromo-6-methylpyridine are largely dependent on the specific compounds it helps synthesize. For instance, it has been used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors , which can modulate a plethora of cellular processes .

Action Environment

The action of 2,4-Dibromo-6-methylpyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions it participates in are known to be exceptionally mild and functional group tolerant . Additionally, the compound is generally stable and environmentally benign , suggesting that it could maintain its efficacy under a variety of conditions.

生化学分析

Biochemical Properties

2,4-Dibromo-6-methylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been shown to interact with enzymes such as p38α mitogen-activated protein kinase (MAPK), which is involved in the regulation of inflammatory responses and cellular stress reactions . The interaction between 2,4-Dibromo-6-methylpyridine and p38α MAPK involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can modulate the downstream signaling pathways that are crucial for cellular responses to external stimuli.

Cellular Effects

The effects of 2,4-Dibromo-6-methylpyridine on various cell types and cellular processes are profound. In particular, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of p38α MAPK by 2,4-Dibromo-6-methylpyridine can lead to reduced production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . This modulation of cytokine production can have significant implications for inflammatory diseases and immune responses.

Molecular Mechanism

At the molecular level, 2,4-Dibromo-6-methylpyridine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of p38α MAPK, leading to enzyme inhibition. This binding is facilitated by the bromine atoms and the methyl group, which interact with key residues in the enzyme’s active site . Additionally, 2,4-Dibromo-6-methylpyridine can influence gene expression by modulating transcription factors that are downstream targets of p38α MAPK signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dibromo-6-methylpyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dibromo-6-methylpyridine remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to 2,4-Dibromo-6-methylpyridine in in vitro and in vivo studies has revealed sustained inhibition of p38α MAPK activity, leading to prolonged modulation of cellular responses.

Dosage Effects in Animal Models

The effects of 2,4-Dibromo-6-methylpyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α MAPK activity without causing significant toxicity . At higher doses, 2,4-Dibromo-6-methylpyridine can exhibit toxic effects, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

2,4-Dibromo-6-methylpyridine is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through processes such as hydroxylation and conjugation, which are mediated by enzymes like cytochrome P450 . These metabolic reactions can influence the compound’s bioavailability and activity, affecting its overall impact on cellular function.

Transport and Distribution

Within cells and tissues, 2,4-Dibromo-6-methylpyridine is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its movement within the cellular environment . These transport mechanisms are crucial for the compound’s localization and accumulation in target tissues.

Subcellular Localization

The subcellular localization of 2,4-Dibromo-6-methylpyridine is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules . Additionally, 2,4-Dibromo-6-methylpyridine can be directed to specific organelles, such as the mitochondria, through targeting sequences that guide its intracellular distribution. This subcellular localization is essential for the compound’s activity and function within the cell.

特性

IUPAC Name |

2,4-dibromo-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIQGMJOZQYBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505458 | |

| Record name | 2,4-Dibromo-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79055-52-0 | |

| Record name | 2,4-Dibromo-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79055-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dibromo-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。